
Phenyl bis(4-phenylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl bis(4-phenylphenyl) phosphate is an organic compound with the molecular formula C30H23O4P. It is a type of phosphate ester, characterized by the presence of phenyl groups attached to the phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis(4-phenylphenyl) phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reaction of Phenol with Phosphorus Oxychloride:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl bis(4-phenylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to phosphite derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of phosphate esters with higher oxidation states.
Reduction: Formation of phosphite derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Phenyl bis(4-phenylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized as a flame retardant in polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of phenyl bis(4-phenylphenyl) phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Phenyl bis(4-phenylphenyl) phosphate can be compared with other similar compounds, such as:
Bis(methylphenyl) phenyl phosphate: Similar structure but with methyl groups instead of phenyl groups.
Tert-butylphenyl diphenyl phosphate: Contains tert-butyl groups, offering different physical and chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable reagent and additive in various scientific and industrial processes.
Properties
IUPAC Name |
phenyl bis(4-phenylphenyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23O4P/c31-35(32-28-14-8-3-9-15-28,33-29-20-16-26(17-21-29)24-10-4-1-5-11-24)34-30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWSNGEGWMFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)
![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)

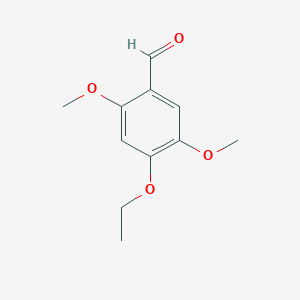
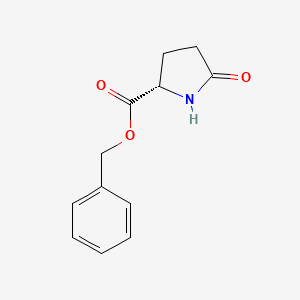


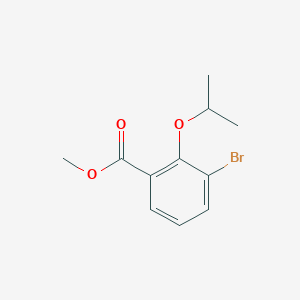
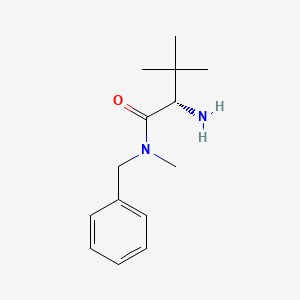
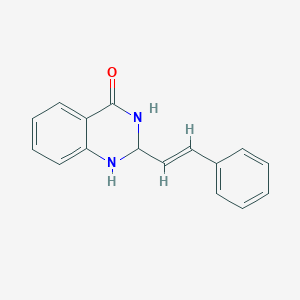
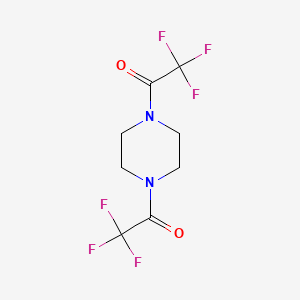
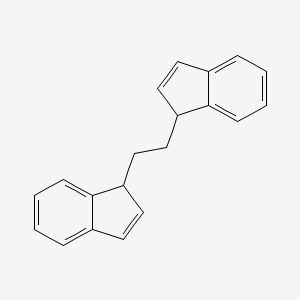
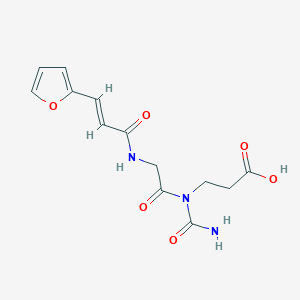
![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide](/img/structure/B6331325.png)
